molecular formula C13H11N3OS B11042058 5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B11042058
M. Wt: 257.31 g/mol
InChI Key: CKXASWFMUZSEKE-UHFFFAOYSA-N
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Description

5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is a heterocyclic compound that contains both thiazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with 2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
  • 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is unique due to its combined thiazole and indole moieties, which confer a broad spectrum of biological activities.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C13H11N3OS/c1-8-2-3-10-9(6-8)7-11(15-10)12(17)16-13-14-4-5-18-13/h2-7,15H,1H3,(H,14,16,17)

InChI Key

CKXASWFMUZSEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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